4-Bromo-2-iodobenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. One common method is the sequential bromination and iodination of benzyl alcohol. The process can be summarized as follows:
Bromination: Benzyl alcohol is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature.
Iodination: The brominated product is then subjected to iodination using iodine or an iodinating agent like sodium iodide (NaI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2). This reaction is usually performed in an organic solvent like acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOCH3) for methoxy substitution.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF), NaOCH3 in methanol.
Major Products
Oxidation: 4-Bromo-2-iodobenzaldehyde, 4-Bromo-2-iodobenzoic acid.
Reduction: 4-Bromo-2-iodobenzylamine.
Substitution: 4-Azido-2-iodobenzyl alcohol, 4-Methoxy-2-iodobenzyl alcohol.
Scientific Research Applications
4-Bromo-2-iodobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodobenzyl alcohol involves its interaction with various molecular targets and pathways. The presence of halogen atoms enhances its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity or altering their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
4-Bromo-2-iodobenzyl alcohol can be compared with other halogenated benzyl alcohols, such as:
2-Bromo-5-iodobenzyl alcohol: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
4-Bromo-3-iodobenzyl alcohol:
2-Iodo-5-bromobenzyl alcohol: Differently substituted, affecting its chemical behavior and suitability for specific reactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(4-bromo-2-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDQWNJXJCVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301302185 | |
Record name | Benzenemethanol, 4-bromo-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261438-69-0 | |
Record name | Benzenemethanol, 4-bromo-2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261438-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-bromo-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301302185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-2-iodophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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